molecular formula C23H27IN2O3 B13857906 Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

Cat. No.: B13857906
M. Wt: 506.4 g/mol
InChI Key: JSEGDMXFURZBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a dihydroindole moiety, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the 4-iodophenyl group: This can be achieved through iodination of a phenyl precursor.

    Synthesis of the dihydroindole moiety: This involves cyclization reactions, often using palladium-catalyzed coupling reactions.

    Formation of the piperidine ring: This can be synthesized through nucleophilic substitution reactions.

    Coupling of the moieties: The final step involves coupling the iodophenyl, dihydroindole, and piperidine moieties under specific reaction conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can reduce specific functional groups within the molecule.

    Substitution: This can involve the replacement of the iodophenyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of biological pathways and mechanisms.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group can enhance binding affinity, while the dihydroindole and piperidine moieties can modulate the compound’s activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
  • Propan-2-yl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate

Uniqueness

Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is unique due to the presence of the iodophenyl group, which can enhance its biological activity and binding affinity. Additionally, the combination of the dihydroindole and piperidine moieties provides a distinct structural framework that can influence its chemical and biological properties.

Properties

Molecular Formula

C23H27IN2O3

Molecular Weight

506.4 g/mol

IUPAC Name

propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate

InChI

InChI=1S/C23H27IN2O3/c1-16(2)28-23(27)25-13-10-19(11-14-25)29-22-5-3-4-21-20(22)12-15-26(21)18-8-6-17(24)7-9-18/h3-9,16,19H,10-15H2,1-2H3

InChI Key

JSEGDMXFURZBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3C4=CC=C(C=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.